molecular formula C11H22N2O2 B1391778 Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate CAS No. 1221792-43-3

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate

Cat. No.: B1391778
CAS No.: 1221792-43-3
M. Wt: 214.3 g/mol
InChI Key: BCDSXCKZQZRAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethyl ester group attached to the piperidine ring, along with a 3-aminopropyl substituent. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc) are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that the compound might interact with carboxyl groups and primary amines in biological systems.

Mode of Action

Based on the behavior of structurally similar compounds, it might act as a carboxyl activating agent, facilitating the formation of amide bonds with primary amines . This involves the creation of an activated ester leaving group, which then interacts with primary amines to form a tetrahedral intermediate. This intermediate then collapses, discharging a urea byproduct and yielding the desired amide .

Biochemical Pathways

Similar compounds have been shown to be involved in the formation of amide bonds, which are crucial in peptide synthesis and protein crosslinking . Additionally, compounds like (3-Aminopropyl)triethoxysilane have been used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate might also influence similar biochemical processes.

Result of Action

Based on the behavior of structurally similar compounds, it might facilitate the formation of amide bonds, influencing peptide synthesis and protein crosslinking . This could potentially have wide-ranging effects on cellular function and signaling.

Action Environment

The action, efficacy, and stability of Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate would likely be influenced by various environmental factors. These could include pH, temperature, and the presence of other reactive groups. For instance, EDC, a similar compound, is typically employed in the pH range of 4.0-6.0 .

Biochemical Analysis

Biochemical Properties

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate plays a significant role in biochemical reactions, particularly in the formation of amide bonds. It interacts with enzymes such as carboxylases and aminotransferases, facilitating the coupling of carboxyl groups to primary amines . This interaction is crucial for peptide synthesis and protein crosslinking, where the compound acts as a carboxyl-activating agent . The nature of these interactions involves the formation of an activated ester intermediate, which then reacts with primary amines to form stable amide bonds .

Cellular Effects

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance cellular uptake and internalization, particularly in cancer cells, by modifying the surface charge of nanocarriers . This modification facilitates the delivery of therapeutic agents into cells, thereby potentiating their antitumor effects . Additionally, the compound affects gene expression by activating or inhibiting specific transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate involves its interaction with carboxyl and amino groups on biomolecules. It forms an amine-reactive O-acylisourea intermediate that quickly reacts with amino groups to form amide bonds . This process is facilitated by the compound’s ability to activate carboxyl groups, making them more reactive towards nucleophilic attack by primary amines . The resulting amide bonds are stable and play a crucial role in peptide synthesis and protein crosslinking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate change over time due to its stability and degradation properties. The compound is known to be stable under acidic conditions (pH 4.0-6.0) but can degrade over time in aqueous solutions . Long-term studies have shown that the compound maintains its activity for extended periods, but its effectiveness may decrease due to hydrolysis and the formation of by-products . These temporal changes can impact its long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular uptake and improve the delivery of therapeutic agents . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate is involved in metabolic pathways that include the activation of carboxyl groups and the formation of amide bonds . It interacts with enzymes such as carboxylases and aminotransferases, facilitating the conversion of carboxyl groups into reactive intermediates . These intermediates then participate in the synthesis of peptides and proteins, impacting metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate within cells and tissues involve its interaction with transporters and binding proteins . The compound is known to be taken up by cells through endocytosis and distributed within the cytoplasm . It can also bind to specific proteins that facilitate its transport to various cellular compartments, influencing its localization and accumulation .

Subcellular Localization

Ethyl 1-(3-aminopropyl)-3-piperidinecarboxylate exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . It is directed to these compartments through targeting signals and post-translational modifications that guide its transport and localization . The compound’s activity and function are influenced by its localization, as it interacts with various biomolecules within these compartments to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine with ethyl chloroformate and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl piperidinecarboxylate.

    Step 2: The intermediate is then reacted with 3-aminopropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: A compound with a similar 3-aminopropyl group but different core structure.

    1-(3-Aminopropyl)imidazole: Another compound with a 3-aminopropyl group attached to an imidazole ring.

Uniqueness

Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups and the piperidine core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(3-aminopropyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDSXCKZQZRAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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